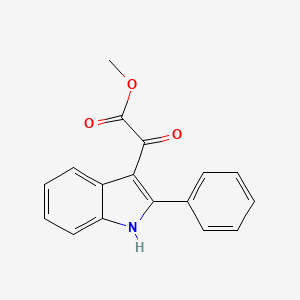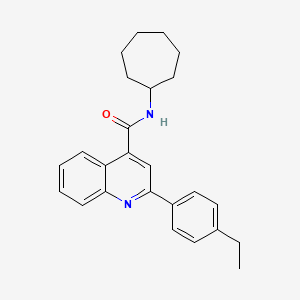![molecular formula C14H15N5OS B4748903 2-hydrazino-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4748903.png)
2-hydrazino-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one
Descripción general
Descripción
2-hydrazino-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one, also known as TH287, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. TH287 is a thieno[2,3-d]pyrimidine-based compound that selectively inhibits the DNA damage response (DDR) checkpoint kinase 1 (CHK1), which plays a crucial role in cell cycle regulation and DNA repair.
Mecanismo De Acción
2-hydrazino-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one selectively binds to the ATP-binding pocket of CHK1, inhibiting its kinase activity and preventing the phosphorylation of downstream targets involved in the DDR pathway. This leads to the accumulation of DNA damage and cell cycle arrest, ultimately leading to cell death in cancer cells.
Biochemical and Physiological Effects:
2-hydrazino-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to have potent antiproliferative effects in a variety of cancer cell lines, including breast, lung, and colon cancer. CHK1 inhibition by 2-hydrazino-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one has also been shown to induce DNA damage and apoptosis in cancer cells, while sparing normal cells. In addition, 2-hydrazino-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to enhance the efficacy of DNA-damaging agents in cancer cells, leading to increased tumor cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-hydrazino-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one is its selectivity for CHK1 inhibition, which reduces the potential for off-target effects and toxicity. 2-hydrazino-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one has also been shown to have good pharmacokinetic properties and can be administered orally. However, 2-hydrazino-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one has limitations in terms of its solubility and stability, which can affect its efficacy and potency in vivo.
Direcciones Futuras
Further research is needed to fully understand the potential therapeutic applications of 2-hydrazino-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one and its mechanism of action. Future studies could focus on optimizing the synthesis and formulation of 2-hydrazino-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one to improve its solubility and stability. In addition, clinical trials are needed to evaluate the safety and efficacy of 2-hydrazino-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one in cancer patients, both as a monotherapy and in combination with other DNA damage response inhibitors. Finally, future studies could explore the potential of 2-hydrazino-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one in other disease areas, such as neurodegenerative disorders, where CHK1 inhibition has been shown to have potential therapeutic effects.
Aplicaciones Científicas De Investigación
2-hydrazino-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied in preclinical models for its potential therapeutic applications in cancer treatment. CHK1 inhibition has been shown to sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy, leading to increased apoptosis and tumor cell death. 2-hydrazino-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one has also been shown to have synergistic effects when combined with other DNA damage response inhibitors, such as PARP inhibitors.
Propiedades
IUPAC Name |
2-hydrazinyl-5,6-dimethyl-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS/c1-8-9(2)21-12-11(8)13(20)19(14(17-12)18-15)7-10-4-3-5-16-6-10/h3-6H,7,15H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELOVBKHMBSDTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)NN)CC3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydrazinyl-5,6-dimethyl-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4748834.png)
![11-(4-ethoxyphenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4748844.png)
![5-(2,4-dichlorobenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4748846.png)
![1-(3-bromophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4748854.png)

![3-{5-[1-(3-nitrophenyl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4748869.png)

![3-(4-methylbenzyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4748900.png)

![N-allyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-10H-phenothiazine-10-carboxamide](/img/structure/B4748916.png)
![4-methyl-3-[(2-methylbenzyl)thio]-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B4748926.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B4748932.png)